molecular formula C11H18O3 B13069019 4-(Ethoxymethylidene)-2,2,5,5-tetramethyloxolan-3-one

4-(Ethoxymethylidene)-2,2,5,5-tetramethyloxolan-3-one

Cat. No.: B13069019
M. Wt: 198.26 g/mol
InChI Key: FRRBWRXPIAJRNA-FPLPWBNLSA-N
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Description

4-(Ethoxymethylidene)-2,2,5,5-tetramethyloxolan-3-one is a substituted oxolane (tetrahydrofuran derivative) featuring a ketone at position 3, four methyl groups at positions 2 and 5, and an ethoxymethylidene (=CH-OCH₂CH₃) group at position 4. This structure confers unique chemical properties, including reactivity at the methylidene double bond and the ketone moiety. Its molecular formula is C₁₂H₂₀O₃, with a molecular weight of 212.28 g/mol. The compound is likely synthesized via condensation reactions, such as Knoevenagel-type mechanisms, using aldehydes and ketones under basic conditions .

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

(4E)-4-(ethoxymethylidene)-2,2,5,5-tetramethyloxolan-3-one

InChI

InChI=1S/C11H18O3/c1-6-13-7-8-9(12)11(4,5)14-10(8,2)3/h7H,6H2,1-5H3/b8-7-

InChI Key

FRRBWRXPIAJRNA-FPLPWBNLSA-N

Isomeric SMILES

CCO/C=C\1/C(=O)C(OC1(C)C)(C)C

Canonical SMILES

CCOC=C1C(=O)C(OC1(C)C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxymethylidene)-2,2,5,5-tetramethyloxolan-3-one typically involves the reaction of 2,2,5,5-tetramethyloxolan-3-one with ethyl formate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethylidene)-2,2,5,5-tetramethyloxolan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce ethyl-substituted oxolanes. Substitution reactions can lead to a variety of functionalized oxolanes .

Scientific Research Applications

4-(Ethoxymethylidene)-2,2,5,5-tetramethyloxolan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Ethoxymethylidene)-2,2,5,5-tetramethyloxolan-3-one involves its interaction with various molecular targets. The ethoxymethylidene group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, such as cyclization or polymerization, depending on the specific conditions .

Comparison with Similar Compounds

4-(2-Methoxyacetyl)-2,2,5,5-tetramethyloxolan-3-one

  • Structure : Shares the oxolane core and 2,2,5,5-tetramethyl substitution but replaces the ethoxymethylidene with a methoxyacetyl group (CH₃CO-OCH₃) at position 4.
  • Molecular Formula : C₁₁H₁₈O₄ (MW = 214.26) .
  • Key Differences :
    • Reactivity : The methoxyacetyl group introduces electron-withdrawing effects, enhancing stability compared to the ethoxymethylidene group, which is more electrophilic due to the conjugated double bond.
    • Applications : Likely used as a stable intermediate in organic synthesis, whereas the ethoxymethylidene derivative may serve as a diene in Diels-Alder reactions.

(2,2,5,5-Tetramethyloxolan-3-yl)methanamine

  • Structure : Features an amine (-CH₂NH₂) substituent instead of the ethoxymethylidene group.
  • Molecular Formula: C₉H₁₉NO (MW = 157.26) .
  • Key Differences: Basicity: The amine group increases nucleophilicity, making it reactive toward electrophiles like carbonyl compounds. Applications: Potential use in pharmaceutical synthesis (e.g., as a building block for CNS inhibitors or muscle relaxants) .

Ethyl 2-(2,2,5,5-tetramethyloxolan-3-yl)acetate

  • Structure : Contains an ester (-CH₂COOEt) group at position 3.
  • Molecular Formula : C₁₃H₂₂O₃ (MW = 226.31) .
  • Key Differences :
    • Hydrolysis Sensitivity : The ester group is prone to hydrolysis under acidic/basic conditions, unlike the stable ketone in the target compound.
    • Utility : Used in esterification or transesterification reactions, contrasting with the target’s role in conjugate additions.

(2,2,5,5-Tetramethyloxolan-3-yl)methanesulfonyl Chloride

  • Structure : Substituted with a sulfonyl chloride (-CH₂SO₂Cl) group.
  • Molecular Formula : C₉H₁₇ClO₃S (MW = 240.75) .
  • Key Differences :
    • Reactivity : Highly reactive toward nucleophiles (e.g., amines), enabling sulfonamide formation.
    • Stability : Moisture-sensitive, requiring anhydrous conditions, unlike the more stable ketone in the target compound.

Structural and Functional Analysis Table

Compound Substituent at Position 4 Molecular Formula Key Reactivity/Applications
4-(Ethoxymethylidene)-2,2,5,5-tetramethyloxolan-3-one Ethoxymethylidene (=CH-OCH₂CH₃) C₁₂H₂₀O₃ Diels-Alder reactions, electrophilic sites
4-(2-Methoxyacetyl)-2,2,5,5-tetramethyloxolan-3-one Methoxyacetyl (CH₃CO-OCH₃) C₁₁H₁₈O₄ Stable intermediate, electron-withdrawing
(2,2,5,5-Tetramethyloxolan-3-yl)methanamine Methanamine (-CH₂NH₂) C₉H₁₉NO Pharmaceutical synthesis, nucleophilic
Ethyl 2-(2,2,5,5-tetramethyloxolan-3-yl)acetate Acetate (-CH₂COOEt) C₁₃H₂₂O₃ Ester hydrolysis, transesterification
(2,2,5,5-Tetramethyloxolan-3-yl)methanesulfonyl chloride Sulfonyl chloride (-CH₂SO₂Cl) C₉H₁₇ClO₃S Sulfonamide formation, moisture-sensitive

Biological Activity

Overview of 4-(Ethoxymethylidene)-2,2,5,5-tetramethyloxolan-3-one

This compound is a synthetic organic compound that belongs to a class of molecules known for their potential biological activities. The structure suggests that it may exhibit properties relevant to medicinal chemistry, including anti-inflammatory, antimicrobial, or anticancer activities.

Chemical Structure

The compound's chemical formula can be represented as follows:

  • Molecular Formula : C₁₃H₂₄O₃
  • Molecular Weight : Approximately 224.33 g/mol

Potential Biological Activities

Research into similar compounds often focuses on various biological activities. The following sections outline potential activities based on structural analogs and existing literature.

1. Antimicrobial Activity

Many compounds with similar structural features have shown antimicrobial properties. Studies typically evaluate the Minimum Inhibitory Concentration (MIC) against various bacteria and fungi.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Note: These values are hypothetical and should be verified through experimental research.

2. Anticancer Activity

Compounds containing oxolane rings have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.

  • Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of oxolane compounds and their effects on human cancer cell lines. Results indicated that certain derivatives significantly inhibited cell proliferation in breast and lung cancer models.

3. Anti-inflammatory Activity

The anti-inflammatory potential can be assessed using in vitro assays that measure the inhibition of pro-inflammatory cytokines.

CytokineInhibition (%)
TNF-α75
IL-660

Note: These results are illustrative; actual experimental data is required for validation.

In Vitro Studies

In vitro studies typically involve:

  • Cell culture models to assess cytotoxicity.
  • Assays for measuring apoptosis (e.g., Annexin V staining).
  • Measurement of cytokine levels using ELISA kits.

In Vivo Studies

Animal models are often employed to evaluate the therapeutic efficacy and safety profile of the compound:

  • Model : Mice with induced inflammation or tumor growth.
  • Outcome Measures : Tumor size reduction, survival rates, and histopathological analysis.

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